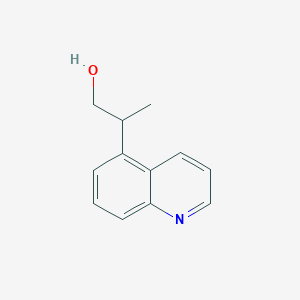

2-(5-Quinolyl)-1-propanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-quinolin-5-ylpropan-1-ol |

InChI |

InChI=1S/C12H13NO/c1-9(8-14)10-4-2-6-12-11(10)5-3-7-13-12/h2-7,9,14H,8H2,1H3 |

InChI Key |

CBLJCBACVSBTSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1=C2C=CC=NC2=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 5 Quinolyl 1 Propanol

Strategic Retrosynthetic Deconstruction and Identification of Synthetic Precursors

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for 2-(5-Quinolyl)-1-propanol is at the C5—Cα bond of the propanol (B110389) side chain, suggesting two main pathways: attaching a pre-formed 1-propanol (B7761284) unit to the quinoline (B57606) core or constructing the side chain on a pre-functionalized quinoline.

Quinoline Functionalization Approaches for C-5 Linkage Formation

The key challenge in the synthesis of this compound lies in the regioselective functionalization of the quinoline ring at the C-5 position. Electrophilic substitution on the unsubstituted quinoline ring typically favors the C-5 and C-8 positions. However, for more complex substitutions, modern cross-coupling reactions are often employed. A common strategy involves the use of a 5-haloquinoline, such as 5-bromoquinoline, as a versatile precursor. This allows for the introduction of the side chain via various carbon-carbon bond-forming reactions.

Another approach involves constructing the quinoline ring system with the desired C-5 substituent already in place or in the form of a precursor functional group. This can be achieved through classical quinoline syntheses using appropriately substituted aniline (B41778) precursors.

Construction of the 1-Propanol Side Chain Moiety

The 1-propanol side chain can be introduced in several ways. One common method involves the reaction of a quinoline-5-carbanion equivalent (e.g., a Grignard or organolithium reagent) with propylene (B89431) oxide. This directly installs the 2-hydroxypropyl group at the C-5 position.

Alternatively, a two-step approach can be employed. This involves first introducing a two-carbon unit, such as an acetyl group, at the C-5 position to form 5-acetylquinoline. Subsequent reduction of the ketone functionality then yields the desired 1-propanol side chain. This latter approach also opens up possibilities for stereoselective synthesis.

Established Chemical Synthesis Protocols for this compound Derivatives

Several well-established and modern synthetic protocols can be adapted for the synthesis of this compound and its derivatives. These methods can be broadly categorized into the assembly of the quinoline ring system, the formation of the crucial carbon-carbon bond at the C-5 position, and the introduction and modification of the propanol side chain.

Quinoline Ring System Assembly Methods

Classical methods for quinoline synthesis can be utilized to prepare a quinoline core that is either unsubstituted at C-5 (for later functionalization) or already carries a precursor to the desired side chain.

Skraup and Doebner-von Miller Reactions : The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones. wikipedia.org By using a substituted aniline, it is possible to direct the cyclization to produce a substituted quinoline. However, controlling the regioselectivity to favor the 5-substituted product can be challenging and may lead to mixtures of isomers.

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. alfa-chemistry.comnih.gov To synthesize a C-5 substituted quinoline, a 2-amino-5-substituted benzaldehyde (B42025) or ketone would be required. The availability of such starting materials can be a limiting factor. nih.gov

Pfitzinger Reaction : The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. wikipedia.orgnih.gov A 5-substituted isatin could theoretically be used to generate a quinoline with a substituent at the corresponding position. Subsequent decarboxylation would be necessary to remove the carboxylic acid group at C-4. pharmaguideline.com

| Reaction | Reactants | Key Features |

| Skraup | Aromatic amine, glycerol, H₂SO₄, oxidizing agent | Can produce unsubstituted or substituted quinolines. pharmaguideline.com |

| Doebner-von Miller | Aromatic amine, α,β-unsaturated carbonyl compound | A variation of the Skraup synthesis. wikipedia.org |

| Friedländer | 2-aminobenzaldehyde/ketone, compound with α-methylene group | Good for producing substituted quinolines if precursors are available. alfa-chemistry.comnih.gov |

| Pfitzinger | Isatin, carbonyl compound | Yields quinoline-4-carboxylic acids. wikipedia.orgnih.gov |

Carbon-Carbon Bond Formation Strategies at Quinolyl C-5

Modern cross-coupling reactions provide a powerful and versatile toolkit for forming the C-C bond at the C-5 position of a pre-formed quinoline ring. These methods typically start from a 5-haloquinoline.

Grignard Reactions : The reaction of a Grignard reagent, such as propylmagnesium bromide, with a 5-haloquinoline in the presence of a suitable catalyst can lead to the formation of 5-propylquinoline. However, direct coupling of Grignard reagents with aryl halides can sometimes be low-yielding. A more reliable approach is the reaction of 5-quinolylmagnesium bromide (prepared from 5-bromoquinoline) with an electrophile like propylene oxide.

Suzuki Couplings : The Suzuki reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for C-C bond formation. organic-chemistry.org 5-Bromoquinoline can be coupled with a propylboronic acid derivative to introduce the propyl side chain. nih.govmdpi.com

Negishi Couplings : The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A 5-haloquinoline can be coupled with a propylzinc reagent to form the desired C-C bond.

Ullmann Condensations : While traditionally used for forming C-O and C-N bonds, modified Ullmann reactions can also be employed for C-C bond formation, although this is less common for this specific transformation. organic-chemistry.orgrug.nl

| Coupling Reaction | Quinoline Substrate | Coupling Partner | Catalyst |

| Grignard | 5-Haloquinoline | Propylene oxide | - |

| Suzuki | 5-Haloquinoline | Propylboronic acid derivative | Palladium complex |

| Negishi | 5-Haloquinoline | Propylzinc reagent | Nickel or Palladium complex |

| Ullmann | 5-Haloquinoline | Alkylating agent | Copper complex |

Introduction and Stereoselective Modification of the Propanol Group

Once a suitable precursor is obtained, the final step is the introduction and, if required, stereoselective modification of the 1-propanol group.

Reduction of 5-Acylquinolines : A highly effective strategy involves the synthesis of 5-acetylquinoline as a key intermediate. researchgate.net This can be achieved through various acylation methods. The subsequent reduction of the ketone to a secondary alcohol yields this compound. For stereoselective reduction, chiral reducing agents or catalytic asymmetric hydrogenation can be employed to favor the formation of one enantiomer over the other.

Alkylation Reactions : An alternative approach involves the introduction of a two-carbon nitrile group at the C-5 position to form 5-(cyanomethyl)quinoline. Subsequent α-alkylation with a methyl halide would yield 2-(5-quinolyl)propanenitrile. Hydrolysis of the nitrile to the corresponding carboxylic acid followed by reduction would provide the target alcohol. Rhodium-catalyzed ortho-alkylation of quinolines has also been reported, which could potentially be adapted for this synthesis. nih.gov

Stereoselective and Asymmetric Synthesis of this compound

Achieving stereochemical control is a central challenge in the synthesis of this compound. Modern synthetic strategies employ catalytic asymmetric methods to generate the desired chiral center with high fidelity.

Enantioselective Catalysis for the Generation of the Chiral Center (e.g., Asymmetric Hydrogenation, Organocatalysis, Metal-Complex Catalysis)

The creation of the chiral alcohol moiety in this compound can be achieved with high enantioselectivity through various catalytic approaches. Asymmetric hydrogenation of a prochiral ketone precursor, 2-(5-quinolyl)-1-propanone, represents a direct and efficient route. Transition metal complexes featuring chiral ligands are instrumental in this transformation.

Metal-Complex Catalysis: Iridium and Ruthenium-based catalysts have proven highly effective for the asymmetric hydrogenation of quinoline derivatives. acs.orgdicp.ac.cn For instance, iridium complexes with chiral ferrocenyloxazoline-derived N,P ligands can catalyze the hydrogenation of substituted quinolines with up to 92% enantiomeric excess (ee). dicp.ac.cn Similarly, chiral cationic ruthenium(II) complexes with N-monosulfonylated diamine ligands are highly effective, achieving excellent enantioselectivity in the hydrogenation of various quinoline substrates. dicp.ac.cn The choice of solvent can significantly influence the enantioselectivity, with non-polar solvents often providing higher ees than polar ones. dicp.ac.cn

The enantioselectivity in these reactions often arises from specific interactions, such as CH/π attractions between the catalyst's ligand and the quinoline ring of the substrate, which stabilize the transition state leading to the desired enantiomer. dicp.ac.cn

| Catalyst Type | Chiral Ligand Example | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Iridium-based | Chiral Ferrocenyloxazoline N,P Ligands | Highly effective for 2-alkyl-substituted quinolines. dicp.ac.cn | Up to 92% dicp.ac.cn |

| Ruthenium-based | N-monosulfonylated Diamines (e.g., TsDPEN) | Effective in various solvents including ionic liquids and water. acs.orgdicp.ac.cn | Up to 99% acs.org |

| Copper(II)-based | BINOL-derived Lewis Acids | Mediates tandem synthesis of dihydroquinolones. scispace.com | Up to 90:10 e.r. scispace.com |

Organocatalysis: While metal-based catalysts are prevalent, organocatalysis offers a metal-free alternative. Chiral amines, such as prolinol ethers, can be used in cooperative catalysis with a Brønsted acid to promote asymmetric aldol (B89426) reactions, which could be a key step in constructing the this compound backbone with high diastereo- and enantioselectivity. rsc.org

Diastereoselective Control in Multi-Step Building Block Assembly

When a molecule contains multiple stereocenters, controlling the relative configuration (diastereoselectivity) is crucial. For precursors to this compound, methods like the direct asymmetric aldol reaction between a glycine (B1666218) Schiff base and an appropriate aldehyde can be employed. nih.gov The use of specifically designed chiral ligands, such as ProPhenol ligands bearing 2,5-trans-disubstituted pyrrolidines in zinc-catalyzed reactions, allows for the synthesis of syn-β-hydroxy-α-amino esters with high diastereoselectivity. nih.gov This strategy establishes the 1,2-aminoalcohol functionality while simultaneously forming a new carbon-carbon bond, providing a powerful tool for building complex chiral molecules. nih.govrsc.org

Chemoenzymatic Transformation Strategies Utilizing Biocatalysts for Optically Active Intermediates

Biocatalysis provides a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. nih.gov Enzymes, particularly lipases and alcohol dehydrogenases, are widely used for the synthesis of chiral alcohols. nih.govresearchgate.net

Kinetic Resolution: For the synthesis of optically active this compound, a primary strategy is the enzymatic kinetic resolution (EKR) of the corresponding racemic alcohol. Lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia (BCL), can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted and in high optical purity. dntb.gov.ua In a study on analogous 1,2,3,4-tetrahydroquinoline-propan-2-ols, lipase-catalyzed reactions using vinyl acetate (B1210297) as the acyl donor yielded enantiomerically enriched (S)-alcohols and the corresponding (R)-acetates with excellent optical purities (>99% ee) and high E-values (up to 328). dntb.gov.ua

Asymmetric Reduction: An alternative chemoenzymatic route involves the asymmetric reduction of a prochiral ketone precursor. Alcohol dehydrogenases (ADHs) are particularly suited for this transformation. For example, a novel ADH from Rhodococcus R6 has been used for the asymmetric reduction of various aromatic ketones to their corresponding chiral alcohols with excellent activity and enantioselectivity. nih.gov This approach avoids the 50% theoretical yield limit of kinetic resolution. mdpi.com

| Biocatalytic Strategy | Enzyme Example | Transformation | Key Advantage |

|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., CAL-B) | Enantioselective acylation of a racemic alcohol. dntb.gov.ua | High optical purities (>99% ee) achievable. dntb.gov.ua |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Reduction of a prochiral ketone to a single enantiomer alcohol. nih.gov | Theoretical yield of 100%. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Racemization Catalyst | Combines resolution with in-situ racemization of the slow-reacting enantiomer. mdpi.com | Overcomes the 50% yield limit of standard KR. mdpi.com |

Sustainable and Green Chemical Synthesis Approaches for this compound

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing synthetic route design. researchgate.netbohrium.com

Solvent Selection and Minimization Strategies in Synthetic Pathways

The choice of solvent is a critical factor in the environmental impact of a synthesis. For reactions involving quinoline derivatives, a shift towards greener solvents has been observed.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal choice for green synthesis. researchgate.net Asymmetric transfer hydrogenation of quinolines has been successfully developed in water or biphasic systems, proceeding smoothly without the need for an inert atmosphere. acs.org

Ethanol: This bio-based solvent is another greener alternative to conventional organic solvents and has been used effectively in the synthesis of various quinoline derivatives. nih.govtandfonline.com

Ionic Liquids (RTILs) and Oligo(ethylene glycol)s (OEGs): These solvents can offer unique reactivity and selectivity in asymmetric hydrogenations. dicp.ac.cn Furthermore, they can facilitate catalyst recycling. dicp.ac.cnnih.gov

Solvent-Free Conditions: Conducting reactions neat or under solvent-free conditions represents the ultimate goal of solvent minimization. dicp.ac.cn Several methods for quinoline synthesis have been optimized to run efficiently without any solvent, often at elevated temperatures, which reduces waste and simplifies product purification. nih.gov

Catalyst Development for Enhanced Efficiency and Environmental Compatibility

Modern catalyst design focuses on replacing hazardous or expensive materials with more sustainable alternatives.

Earth-Abundant Metal Catalysts: There is a growing interest in using catalysts based on abundant and less toxic metals like iron. chemrxiv.org Iron-catalyzed systems have been developed for quinoline synthesis through acceptorless dehydrogenative coupling, offering a more sustainable alternative to precious metal catalysts like iridium or ruthenium. chemrxiv.org

Nanocatalysts: Nanoparticle-based catalysts, such as those using iron oxide (Fe₃O₄), offer high catalytic activity due to their large surface-area-to-volume ratio. nih.gov These catalysts are often magnetically separable, allowing for easy recovery and reuse over multiple reaction cycles without significant loss of activity, which is both economically and environmentally advantageous. nih.gov

Heterogeneous Catalysts: Solid catalysts like modified zeolites can be used for the synthesis of quinolines. rsc.orgrsc.org These catalysts possess adjustable acidity and shape-selective properties and can be easily separated from the reaction mixture, simplifying the work-up process. rsc.orgresearchgate.net

Phosphine-Free Ligands: Many traditional metal catalysts rely on phosphine-based ligands, which can be toxic and environmentally harmful. The development of phosphine-free catalyst systems, such as those based on diamine ligands, represents a significant step towards greener catalysis. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 5 Quinolyl 1 Propanol

Reactivity of the Quinoline (B57606) Nucleus at Various Positions

The quinoline ring system is an aromatic heterocycle that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The reactivity is influenced by the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack. researchgate.net

In quinoline, electrophilic aromatic substitution (EAS) preferentially occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. researchgate.netquimicaorganica.org The positions most susceptible to attack are C5 and C8. researchgate.netquimicaorganica.org In 2-(5-Quinolyl)-1-propanol, the presence of an alkyl group (the propanol (B110389) side chain) at the C5 position, which is a weak activating group, will influence the regioselectivity of subsequent EAS reactions. Due to steric hindrance and the directing effect of the C5-substituent, the incoming electrophile will be strongly directed to the C8 position.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to yield 8-nitro-5-(2-hydroxypropyl)quinoline.

Sulfonation: Treatment with fuming sulfuric acid would likely produce 5-(2-hydroxypropyl)quinoline-8-sulfonic acid.

Halogenation: Reaction with bromine in sulfuric acid would yield 8-bromo-5-(2-hydroxypropyl)quinoline. iust.ac.ir

Nucleophilic aromatic substitution (SNAr) on the quinoline nucleus occurs on the electron-deficient pyridine ring, with positions C2 and C4 being the most reactive. researchgate.net The presence of the substituent at C5 on the benzene ring does not significantly alter this inherent reactivity of the pyridine portion of the molecule.

A classic example is the Chichibabin reaction, where quinoline reacts with sodium amide (NaNH2) in liquid ammonia (B1221849) to introduce an amino group, primarily at the C2 position. For this compound, this reaction would be expected to produce 2-amino-5-(2-hydroxypropyl)quinoline. Similarly, organolithium reagents can add to the C2 position. If the quinoline ring is substituted with a good leaving group, such as a halogen, at the C2 or C4 position, it becomes highly susceptible to SNAr reactions with various nucleophiles. mdpi.com

Metal Coordination Chemistry and Ligand Properties of the Quinolyl Group

The quinoline moiety, a key structural feature of this compound, possesses a nitrogen atom with a lone pair of electrons, making it a potential ligand for coordination with metal ions. The coordination chemistry of quinoline and its derivatives is extensive, with the nitrogen atom acting as a Lewis base to form complexes with a variety of transition metals. The electronic and steric properties of substituents on the quinoline ring can significantly influence its coordination behavior. rsc.org

In this compound, the quinolyl group can act as a monodentate ligand through its nitrogen atom. The presence of the propanol side chain at the 5-position introduces additional functionality that could potentially participate in coordination, possibly leading to bidentate chelation involving the hydroxyl group, although this would depend on the specific metal ion and reaction conditions.

Research on related quinoline-based ligands has demonstrated their versatility in forming stable metal complexes. For instance, 8-hydroxyquinoline (B1678124) is a well-known chelating agent that forms stable complexes with numerous metal ions. researchgate.net While the hydroxyl group in this compound is not in a position to form a five- or six-membered chelate ring with the quinoline nitrogen, its presence may still influence the solubility and stability of the resulting metal complexes.

The coordination of the quinolyl group to a metal center can alter the electronic properties of the quinoline ring, potentially influencing its reactivity in other chemical transformations. The formation of metal complexes can be characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy, as well as single-crystal X-ray diffraction.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination occurs solely through the nitrogen atom of the quinoline ring. | Various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) |

| Bidentate (bridging) | The quinolyl nitrogen coordinates to one metal center, while the hydroxyl group of the propanol side chain coordinates to an adjacent metal center, leading to a polymeric structure. | Transition metals known to form coordination polymers. |

Intramolecular Cyclization and Rearrangement Processes

Ring Expansion and Contraction Reactions (if applicable to quinolyl-propanol systems)

While specific examples of ring expansion or contraction reactions involving this compound are not prominently documented in the literature, the quinoline ring system can, in principle, undergo such transformations under specific conditions. These reactions typically involve the formation of reactive intermediates, such as carbocations or carbenes, adjacent to the ring system.

For quinolyl-propanol systems, intramolecular cyclization is a more probable reaction pathway than ring expansion or contraction of the stable quinoline core. For instance, acid-catalyzed dehydration of the propanol side chain could lead to the formation of a carbocation, which could then potentially attack the electron-rich quinoline ring, leading to the formation of a new fused ring system. The regioselectivity of such a cyclization would be governed by the electronic properties of the quinoline ring and the stability of the resulting carbocation intermediate. researchgate.netmdpi.com

It is important to note that the stability of the aromatic quinoline system makes ring expansion or contraction reactions energetically unfavorable under normal conditions. Such transformations would likely require harsh reaction conditions or the use of specialized reagents to overcome the high activation energy barrier.

Photoinduced Transformations and Their Mechanisms (if applicable)

The quinoline ring is known to be photoactive and can undergo a variety of photochemical reactions upon irradiation with UV light. acs.orgrsc.org These transformations can include cyclizations, rearrangements, and additions. For a molecule like this compound, photoexcitation of the quinoline moiety could lead to several potential reaction pathways.

One possibility is a photoinduced intramolecular cyclization. Upon absorption of a photon, the quinoline ring can be promoted to an excited state with altered electronic distribution and reactivity. This excited state may be susceptible to intramolecular attack by the hydroxyl group of the propanol side chain, potentially leading to the formation of a cyclic ether. The mechanism of such a reaction would likely proceed through either a concerted or a stepwise pathway involving radical or ionic intermediates.

Another potential photoinduced process is the cleavage of the C-C bond between the quinoline ring and the propanol side chain, or the C-O bond within the propanol moiety, leading to the formation of radical species. These radicals could then undergo subsequent reactions, such as recombination, disproportionation, or reaction with the solvent. The specific outcome of the photoreaction would depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species.

Studies on other quinoline derivatives have shown that the position and nature of substituents can significantly influence the photochemical outcome. scispace.com Therefore, the propanol group at the 5-position of this compound is expected to play a crucial role in directing the course of any photoinduced transformations.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for specific transformations of this compound are not extensively available in the public domain. However, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity.

The kinetics of reactions involving this compound, such as esterification of the hydroxyl group or electrophilic substitution on the quinoline ring, would be influenced by factors including temperature, concentration of reactants, and the choice of solvent and catalyst. For instance, the rate of esterification would follow a rate law dependent on the concentrations of the alcohol and the carboxylic acid (or its derivative), and would be significantly accelerated by an acid catalyst.

From a thermodynamic perspective, the stability of this compound and its reaction products can be estimated through computational methods or inferred from data on related compounds. The enthalpy of formation of quinoline itself is a known value, and the contribution of the 2-hydroxypropyl substituent can be approximated using group contribution methods. chemeo.comnist.govnist.govnih.gov

Reactions that maintain the aromaticity of the quinoline ring are generally thermodynamically favored. For example, substitution reactions on the quinoline ring are typically more favorable than addition reactions that would disrupt the aromatic system. The Gibbs free energy change (ΔG) for a given reaction will determine its spontaneity, and it is a function of both the enthalpy change (ΔH) and the entropy change (ΔS) of the reaction.

Table 2: Estimated Thermodynamic Properties of Quinoline

| Property | Value | Units |

| Standard Enthalpy of Formation (gas) | 141 | kJ/mol |

| Standard Molar Entropy (liquid) | 194.89 | J/mol·K |

| Standard Enthalpy of Combustion (liquid) | -4593.1 | kJ/mol |

Note: These values are for the parent quinoline molecule and serve as a reference. The properties of this compound would be different due to the presence of the substituent. chemeo.comnist.govnist.govnih.gov

Advanced Analytical Techniques for Comprehensive Characterization of 2 5 Quinolyl 1 Propanol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-(5-Quinolyl)-1-propanol, with a molecular formula of C₁₂H₁₃NO, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 1: Calculated Exact Mass for this compound Adducts

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₄NO⁺ | 188.1070 |

| [M+Na]⁺ | C₁₂H₁₃NNaO⁺ | 210.0889 |

HRMS instruments like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap analyzers provide mass accuracy typically within 5 ppm, allowing for the confident determination of the elemental composition from the measured mass. chemicalbook.com

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through fragmentation analysis. The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation pathways would likely include:

Loss of Water ([M+H-H₂O]⁺): A common fragmentation for alcohols, resulting in a dehydrated ion.

Cleavage of the Propanol (B110389) Side Chain: Benzylic cleavage between C2 and the quinoline (B57606) ring is expected, which would be a key indicator of the connectivity between the aliphatic chain and the aromatic system.

Fragmentation of the Quinoline Ring: Characteristic losses associated with the quinoline scaffold can also be observed, helping to confirm that part of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Proton-Carbon Relationships

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used to assemble the complete structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring and the aliphatic protons of the propanol side chain. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would reveal 12 distinct carbon signals, corresponding to the 9 carbons of the quinoline ring and the 3 carbons of the propanol side chain. docbrown.infomiamioh.eduyoutube.com The chemical shifts would indicate the type of carbon (aromatic, aliphatic, alcohol-bearing).

Two-dimensional techniques are then used to connect these individual signals. science.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It would reveal correlations between adjacent protons within the quinoline ring and, crucially, the connectivity within the -CH(CH₂OH)CH₃ fragment of the propanol side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon atom that bears a proton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for connecting different fragments of the molecule. For this compound, the key HMBC correlation would be from the proton at C2 of the propanol chain to C5 of the quinoline ring, definitively proving the point of attachment.

Table 2: Predicted Key 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| H1 (CH₂) | H2, OH | C1 | C2, C3 |

| H2 (CH) | H1, H3, OH | C2 | C1, C3, C5 (Quinoline) |

| H3 (CH₃) | H2 | C3 | C1, C2 |

| H4 (Quinoline) | H3 (Quinoline) | C4 | C2, C5, C8a |

| H6 (Quinoline) | H7 | C6 | C5, C7, C8 |

| H7 (Quinoline) | H6, H8 | C7 | C5a, C8 |

Stereochemical Assignment via Advanced NMR Methods (e.g., NOESY, Chiral Shift Reagents)

Since this compound possesses a chiral center at the C2 position of the propanol chain, it exists as a pair of enantiomers ((R) and (S)). Advanced NMR methods can be used to probe its stereochemistry.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net While not typically used to distinguish enantiomers directly, it is invaluable for determining the relative stereochemistry in diastereomeric derivatives or when the molecule is complexed with another chiral entity.

Chiral Shift Reagents (CSRs): These are chiral lanthanide complexes that can be added to the NMR sample. The CSR reversibly coordinates with the alcohol group of this compound, forming temporary diastereomeric complexes. These diastereomeric complexes have different magnetic environments, causing the signals for the (R) and (S) enantiomers to be resolved into two separate sets of peaks in the ¹H NMR spectrum. The integration of these distinct peaks allows for the direct measurement of enantiomeric excess (ee).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups are the hydroxyl (-OH) group, the aliphatic C-H bonds, and the aromatic quinoline system.

IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group due to hydrogen bonding. docbrown.info Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=C and C=N stretching vibrations of the quinoline ring, as well as C-O stretching and C-H bending modes. scirp.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and aromatic systems. The Raman spectrum would show strong bands corresponding to the quinoline ring breathing modes and other aromatic C=C stretching vibrations. researchgate.netscispace.com The aliphatic C-H stretching and bending modes would also be visible. The O-H stretch is typically a weak and broad band in Raman spectra.

Table 3: Expected Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 (Broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Quinoline C=C, C=N Stretch | 1500 - 1650 | IR, Raman |

X-ray Diffraction Crystallography for Solid-State Molecular Structure and Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous map of its molecular structure.

The analysis yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Most importantly, for a chiral molecule, crystallographic analysis of an enantiomerically pure sample allows for the determination of the absolute stereochemistry ((R) or (S) configuration) without ambiguity. nih.gov This is achieved through the analysis of anomalous dispersion effects. While no crystal structure for this compound has been reported in the searched literature, this method remains the definitive approach for solid-state structural and stereochemical confirmation.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is essential for both assessing the purity of a synthesized compound and for separating its isomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18), is the standard method for determining the chemical purity of this compound. A pure sample would ideally show a single peak when monitored by a UV detector (which is effective due to the quinoline chromophore). The peak area percentage is used to quantify the purity level. Gas Chromatography (GC) could also be used, potentially after derivatizing the alcohol group to enhance volatility.

Isomer Separation: To separate the (R) and (S) enantiomers of this compound, chiral chromatography is required. This is most commonly performed using HPLC with a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated into two distinct peaks. This technique is not only used for preparative separation but also serves as a powerful analytical tool to determine the enantiomeric excess of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. nih.gov For this compound, achieving enantiomeric separation requires a chiral environment, which is most commonly introduced through a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are particularly effective for resolving a wide range of racemic compounds, including those with aromatic moieties like the quinoline ring. mdpi.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the CSP. springernature.com The stability of these complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times on the column and, consequently, their separation.

For the analysis of this compound, a normal-phase or polar organic mode of chromatography is often preferred. The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for optimizing the resolution between the enantiomers. nih.gov The alcohol modifier plays a key role in the enantiorecognition mechanism by competing with the analyte for interactive sites on the CSP. mdpi.com Detection is commonly achieved using a UV detector set at a wavelength where the quinoline chromophore exhibits strong absorbance, such as around 280-320 nm.

The enantiomeric purity is determined by calculating the peak area of each enantiomer in the chromatogram. The percentage of each enantiomer is calculated, and from this, the enantiomeric excess (ee) can be determined, providing a quantitative measure of the compound's optical purity. youtube.com

Table 1: Illustrative Chiral HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) on silica gel |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 284 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. jeol.com In the context of this compound, GC-MS is employed to analyze potential volatile impurities that may arise from the synthesis process or degradation. These impurities could include residual solvents, starting materials, or by-products.

The sample is first vaporized and introduced into the gas chromatograph. The separation of volatile components is achieved based on their boiling points and interactions with the stationary phase of the GC column. A capillary column with a non-polar or medium-polarity stationary phase is typically suitable for this type of analysis. mdpi.com

As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, commonly by electron ionization (EI), which fragments them into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component. gcms.cz This mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries (like the NIST database) for positive identification of the volatile products. jeol.com This technique provides high sensitivity and specificity, allowing for the detection of trace-level impurities. gcms.cz

Table 2: Potential Volatile Impurities in this compound Analysis by GC-MS

| Potential Impurity | Possible Origin | Analytical Significance |

|---|---|---|

| Quinoline | Unreacted starting material or degradation product | Process-related impurity |

| Propylene (B89431) oxide | Unreacted starting material | Process-related impurity |

| 2-Propanol | Reaction solvent or by-product | Residual solvent |

| Toluene | Reaction or extraction solvent | Residual solvent |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. acs.org These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are non-destructive and provide valuable information about the stereochemistry of a molecule, making them suitable for determining enantiomeric excess. documentsdelivered.commdpi.com

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorbance of left (AL) and right (AR) circularly polarized light by a chiral molecule as a function of wavelength. researchgate.net This differential absorption (ΔA = AL - AR) is non-zero only for chiral molecules within their chromophore absorption bands. jasco-global.com The resulting ECD spectrum is a plot of this difference, often expressed as molar ellipticity [θ], versus wavelength.

For this compound, the quinoline moiety acts as the primary chromophore. Enantiomers of a chiral compound produce mirror-image ECD spectra. nih.gov A positive ECD band for one enantiomer will be a negative band of equal magnitude for the other. This property allows for the determination of enantiomeric excess, as the magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. nih.govrsc.org

Optical Rotatory Dispersion (ORD)

ORD is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org All chiral substances exhibit optical rotation, but the magnitude and sign of this rotation vary with the wavelength of the light used. libretexts.orgslideshare.net An ORD spectrum plots the specific or molar rotation versus wavelength.

In regions where the molecule does not absorb light, the ORD curve is a plain curve. However, near an absorption band of a chromophore, the ORD curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. libretexts.org Similar to ECD, the two enantiomers of this compound would display mirror-image ORD curves. The amplitude of the Cotton effect is proportional to the enantiomeric excess of the sample.

Table 3: Comparison of Chiroptical Spectroscopy Techniques

| Technique | Principle | Measurement | Application for this compound |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. researchgate.net | Ellipticity (θ) vs. Wavelength (nm) | Determination of absolute configuration and enantiomeric excess by measuring the signal intensity at the λmax of the quinoline chromophore. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. wikipedia.org | Optical Rotation (α) vs. Wavelength (nm) | Analysis of the Cotton effect associated with the quinoline chromophore to determine enantiomeric excess and confirm stereochemical assignment. |

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or theoretical investigation studies published for the compound “this compound” that match the detailed outline provided. The requested analyses, including specific Density Functional Theory (DFT) studies, reaction mechanism elucidations, and post-Hartree-Fock calculations, appear to have not been performed or published for this particular molecule.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, because the primary research data does not exist in the public domain. The provided outline requires specific data points from computational models (e.g., optimized geometries, HOMO-LUMO energy gaps, predicted spectroscopic data, and calculated energy barriers) which are absent from the scientific literature for this compound.

Computational Chemistry and Theoretical Investigations of 2 5 Quinolyl 1 Propanol

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to build mathematical models that correlate the structural features of molecules with their physicochemical properties. For a compound like 2-(5-Quinolyl)-1-propanol, a QSPR model could be developed to predict various properties without the need for extensive experimental measurements. Such models are particularly valuable in the rational design of new molecules with desired characteristics.

A typical QSPR study involves calculating a series of molecular descriptors that encode structural, electronic, and topological information about the molecule. These descriptors are then used as independent variables in a statistical regression to model a specific property of interest.

Hypothetical QSPR Model Development for this compound:

A QSPR model for this compound and its analogues could be developed to predict properties such as boiling point, solubility, or a specific biological activity. The process would involve:

Dataset Compilation: Assembling a dataset of quinoline (B57606) derivatives with experimentally determined values for the property of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive equation.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

The resulting QSPR equation would allow for the estimation of the property for this compound based on its calculated descriptor values.

Illustrative Data for a Hypothetical QSPR Model:

The table below presents a hypothetical set of molecular descriptors that could be relevant for a QSPR model of this compound.

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Potential Influence on Properties |

| Topological | Wiener Index | 528 | Relates to molecular branching and compactness. |

| Electronic | Dipole Moment | 2.85 D | Influences intermolecular interactions and solubility. |

| Constitutional | Molecular Weight | 201.25 g/mol | Basic property affecting physical characteristics. |

| Quantum-Chemical | HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |

A hypothetical QSPR equation for predicting a property (e.g., LogP - the logarithm of the octanol-water partition coefficient) might look like:

LogP = 0.005(Wiener Index) + 0.15(Dipole Moment) - 0.02*(HOMO Energy) + c

This equation is purely illustrative and intended to demonstrate the form a QSPR model might take.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would provide detailed insights into its dynamic behavior, including conformational flexibility and interactions with its environment.

The simulation would begin with an initial 3D structure of the molecule, which is then placed in a simulated environment (e.g., a box of water molecules). The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions and velocities of the atoms over a series of small time steps.

Investigating Conformational Stability:

Analyzing Intermolecular Interactions:

By simulating this compound in a solvent like water, MD can be used to study how the molecule interacts with its surroundings. This includes the formation and dynamics of hydrogen bonds between the hydroxyl group of the propanol (B110389) chain, the nitrogen atom of the quinoline ring, and the surrounding water molecules. Understanding these interactions is crucial for predicting solubility and behavior in biological systems.

Hypothetical MD Simulation Results:

The following table summarizes the type of data that could be obtained from an MD simulation of this compound in an aqueous solution.

| Parameter | Description | Hypothetical Finding | Implication |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | A stable RMSD value around 1.5 Å after initial equilibration. | The molecule maintains a stable overall conformation during the simulation. |

| Dihedral Angle Analysis | Analysis of the torsion angles of the C-C bonds in the propanol side chain. | Two major stable rotamers are identified with dihedral angles of approximately -60° and 180°. | The side chain has preferred orientations, which can affect how the molecule interacts with other molecules. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds formed between the molecule and water. | The hydroxyl group forms an average of 2.5 persistent hydrogen bonds with water molecules. | Strong interaction with water, suggesting good aqueous solubility. |

| SASA (Solvent Accessible Surface Area) | The surface area of the molecule that is accessible to the solvent. | The quinoline ring has a lower SASA compared to the propanol side chain. | The hydrophobic quinoline core may be partially shielded from the solvent. |

These findings, while hypothetical, illustrate the depth of information that molecular dynamics simulations can provide regarding the dynamic nature and interaction patterns of this compound at the atomic level.

Applications in Synthetic Chemistry and Material Science

Role as Chiral Building Blocks and Intermediates in Advanced Organic Synthesis

Chiral alcohols are fundamental building blocks in asymmetric synthesis, a field dedicated to creating stereochemically pure compounds. nih.gov The synthesis of complex organic molecules, particularly pharmaceuticals, often requires precise control over the three-dimensional arrangement of atoms, as different enantiomers can have vastly different biological activities.

2-(5-Quinolyl)-1-propanol possesses a chiral center at the second carbon of the propanol (B110389) chain. Once separated into its individual (R) and (S) enantiomers, this compound can serve as a valuable chiral intermediate. In this capacity, it can be incorporated into larger molecules, transferring its stereochemical information to the final product. The principles of asymmetric synthesis, which convert prochiral units into chiral ones, underscore the importance of such building blocks. youtube.com The hydroxyl group provides a reactive handle for further chemical transformations, such as esterification, etherification, or oxidation, allowing it to be integrated into a wide array of synthetic pathways designed to produce enantiomerically pure target molecules.

Precursors for the Synthesis of Novel Quinolyl-Containing Scaffolds and Frameworks

The quinoline (B57606) ring system is a cornerstone in the development of new chemical entities due to its wide range of biological activities, including antimicrobial and anti-cancer properties. nih.govnih.gov Consequently, the synthesis of new quinoline derivatives is a highly active area of research. mdpi.comnih.govscispace.com

This compound acts as a functionalized precursor for elaborating the basic quinoline structure into more complex and novel scaffolds. The propanol side chain is ripe for chemical modification. For example:

Oxidation of the secondary alcohol can yield the corresponding ketone, 2-(5-quinolyl)-propanone, which provides a new site for nucleophilic addition or condensation reactions.

Substitution reactions at the hydroxyl group can introduce different functional groups, leading to a library of derivatives with potentially diverse chemical and biological properties.

The side chain can participate in cyclization reactions , where it is used to build new rings fused to the quinoline core, thereby creating unique polycyclic aromatic systems.

These transformations allow chemists to use this compound as a starting point to access novel molecular architectures that are otherwise difficult to synthesize.

Ligand Design and Coordination Chemistry (e.g., in homogeneous and heterogeneous catalysts, metal complexes)

The quinoline nucleus contains a nitrogen atom with a lone pair of electrons, making it an excellent coordinating agent for metal ions. mdpi.com This property is fundamental to its use in ligand design for coordination chemistry and catalysis. When combined with the oxygen atom of the propanol side chain, this compound can function as a bidentate ligand, binding to a metal center through both the nitrogen and oxygen atoms to form a stable chelate ring.

The design of such ligands is crucial for developing catalysts. Metal complexes derived from quinoline-based ligands have been explored for various transition-metal-catalyzed reactions. rsc.orgrsc.org

Homogeneous Catalysis: Chiral ligands are essential for enantioselective catalysis, where a small amount of a chiral metal complex can generate large quantities of a chiral product. A chiral ligand like enantiomerically pure this compound could be used to create asymmetric catalysts for reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Heterogeneous Catalysis: The ligand or its metal complex can be immobilized on a solid support, creating a heterogeneous catalyst that is easily separated from the reaction mixture and can be recycled.

Coordination Polymers: Quinolines functionalized with donor atoms are effective precursors for creating one-, two-, or three-dimensional coordination polymers. mdpi.com These materials have potential applications in areas such as gas storage, separation, and sensing.

Below is a table illustrating examples of quinoline derivatives used in the formation of metal complexes, highlighting the versatility of the quinoline scaffold in coordination chemistry.

| Ligand Derivative | Metal Ion(s) | Application/Complex Type |

| 8-Quinolinyl-substituted Antimony (Sb) Ligands | Rhodium (Rh) | Synthesis of Rh-Sb complexes with Z-type interactions. nih.gov |

| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Copper (Cu) | Formation of a 2D photoluminescent coordination polymer. mdpi.com |

| Isoquinoline-5-carboxylate | Copper (Cu) | Assembly of 2D coordination polymers. polimi.it |

This table provides examples of related quinoline compounds to illustrate the principles of ligand design, as specific data for this compound is not detailed in the reviewed literature.

Contributions to Methodological Development in Organic Synthesis

The development of new, efficient, and selective chemical reactions is a primary goal of organic synthesis. Molecules that contain multiple, distinct functional groups, such as this compound, serve as excellent test substrates for new synthetic methodologies.

This compound could be instrumental in advancing several areas:

C-H Functionalization: Researchers could explore selective activation and functionalization of the various C-H bonds on the quinoline ring or the propanol side chain, a cutting-edge area of synthesis that aims to build molecular complexity more efficiently.

Stereoselective Reactions: The chiral center adjacent to the hydroxyl group makes it an ideal substrate for developing and testing new diastereoselective reactions, where the existing stereocenter directs the formation of a new one.

Photocatalysis: The aromatic quinoline system can participate in photochemical or photocatalytic reactions, and the presence of the side chain could be used to study regioselectivity and stereoselectivity in such light-driven transformations. mdpi.com

By serving as a benchmark substrate, this compound can help validate new catalytic systems and reaction conditions, thereby contributing to the broader toolkit available to synthetic chemists.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements Related to 2-(5-Quinolyl)-1-propanol

The dedicated study of this compound is situated within the broader, dynamic field of quinoline (B57606) chemistry. While specific research on this compound is not extensively documented in public literature, its chemical nature allows for an informed summary of relevant methodological advancements that define the current state-of-the-art for its synthesis and potential study. Research in the synthesis of the quinoline scaffold has transitioned significantly from classical methods, such as the Skraup and Friedländer syntheses, towards more efficient, sustainable, and versatile protocols. nih.govacs.org

Modern approaches are dominated by transition-metal-catalyzed reactions, particularly those involving C-H bond activation and oxidative annulation, which offer high atom economy and functional group tolerance. mdpi.com Catalysts based on rhodium, cobalt, and copper have been effectively used to construct the quinoline core from simple precursors. mdpi.com Furthermore, the principles of green chemistry have been increasingly integrated into quinoline synthesis. rsc.orgijpsjournal.com This is evident in the adoption of microwave-assisted reactions, solvent-free conditions, photocatalytic methods, and the use of recyclable catalysts like nanocatalysts, which collectively reduce reaction times, energy consumption, and hazardous waste. rsc.orgbenthamdirect.comtandfonline.com For a chiral molecule like this compound, the progress in asymmetric synthesis is particularly relevant. The development of chiral ligands containing quinoline motifs for asymmetric catalysis highlights the capacity of the field to produce enantiomerically pure compounds, a critical requirement for pharmaceutical applications. researchgate.netthieme-connect.combgu.ac.il

| Feature | Classical Methods (e.g., Skraup, Friedländer) | Modern Catalytic Methods |

| Reagents | Often require strong acids, harsh oxidants, and high temperatures. | Utilize transition metal or nanocatalysts, often under milder conditions. mdpi.comrsc.org |

| Efficiency | Can suffer from low yields and poor regioselectivity. | Generally provide higher yields, better selectivity, and higher atom economy. mdpi.com |

| Sustainability | High energy consumption and generation of significant waste. | Emphasize greener solvents, recyclable catalysts, and energy-efficient protocols (e.g., photocatalysis). acs.orgtandfonline.com |

| Versatility | Limited substrate scope and functional group tolerance. | Broad substrate scope and compatibility with diverse functional groups. nih.gov |

Unresolved Challenges and Emerging Research Avenues in Quinolyl-Propanol Chemistry

Despite significant progress, the chemistry of quinolyl-propanols and related functionalized quinolines faces several unresolved challenges that are paving the way for new research directions.

Unresolved Challenges:

Stereocontrol: The primary challenge in synthesizing compounds like this compound is achieving absolute stereocontrol at the chiral center of the propanol (B110389) side chain. Developing robust and scalable enantioselective methods remains a critical hurdle for accessing single-enantiomer products for biological evaluation. researchgate.netthieme-connect.com

Regioselectivity: The synthesis of quinolines with specific substitution patterns, such as at the C5 position, can be difficult and often requires multi-step procedures or specialized starting materials. nih.gov A persistent challenge is the development of one-pot reactions that grant precise regiochemical control. organic-chemistry.org

Sustainable Catalysis: A significant portion of modern quinoline syntheses relies on precious and often toxic heavy metals like palladium and rhodium. mdpi.com A major ongoing challenge is the design of efficient catalysts based on earth-abundant, inexpensive, and non-toxic metals such as iron, copper, or cobalt, or advancing metal-free catalytic systems. mdpi.comorganic-chemistry.orgresearchgate.net

Functional Group Tolerance: While modern methods have improved compatibility, many catalytic systems remain sensitive to certain functional groups, limiting the complexity of the molecules that can be synthesized directly.

Emerging Research Avenues: The versatile quinoline scaffold is a cornerstone in several scientific fields, suggesting promising future applications for this compound and its derivatives. mdpi.com

Medicinal Chemistry: As a "privileged" scaffold, quinoline is central to numerous drugs with activities ranging from antimalarial to anticancer and anti-inflammatory. nih.govresearchgate.netorientjchem.org An important research avenue is the systematic screening of quinolyl-propanol derivatives for various biological activities.

Materials Science: Quinoline derivatives are being explored for their applications in advanced materials, such as organic light-emitting diodes (OLEDs) and chemical sensors, due to their unique photophysical properties. biosynce.com

Agrochemicals and Environmental Science: The quinoline core is present in pesticides and fungicides. biosynce.comfuturemarketinsights.com Furthermore, some derivatives are being investigated as corrosion inhibitors and agents for environmental remediation. biosynce.com

| Unresolved Challenge | Emerging Research Avenue / Future Direction | Significance |

| Achieving high enantioselectivity | Development of novel asymmetric catalysts; exploration of biocatalysis. | Access to single enantiomers for pharmaceutical and biological studies. researchgate.netbgu.ac.il |

| Controlling regioselectivity | Designing C-H functionalization reactions with precise positional control. | Efficient, one-pot synthesis of specifically substituted quinolines. nih.gov |

| Reducing reliance on precious metals | Use of earth-abundant metal catalysts (Fe, Co, Cu); development of organocatalysis. | Cost reduction, improved sustainability, and lower environmental impact. acs.orgmdpi.com |

| Expanding functional complexity | Investigating applications in medicinal chemistry, materials science, and agrochemicals. | Discovery of new drugs, advanced materials, and functional molecules. mdpi.comresearchgate.netbiosynce.com |

Potential for Further Exploration in Novel Synthetic Methodologies and Catalysis

The future of research on this compound will likely be shaped by innovations in synthetic chemistry and the exploration of its own catalytic potential. There is considerable scope for applying cutting-edge methodologies to its synthesis that promise greater efficiency, safety, and sustainability. These include the use of continuous flow chemistry for enhanced scalability and control, biocatalysis for unparalleled stereoselectivity, and the application of photoredox or electrocatalysis to drive reactions under exceptionally mild conditions. mdpi.comtandfonline.com

Perhaps the most compelling avenue for future exploration lies in the dual nature of this compound as both a synthetic target and a potential tool in catalysis. The structure, which combines a quinoline nitrogen atom with a chiral alcohol, is a classic motif for a bidentate chiral ligand. researchgate.netnih.gov The natural alkaloid quinine, which features a similar quinolinyl-alcohol structure, is a well-known and powerful chiral moiety used in landmark asymmetric reactions like the Sharpless asymmetric dihydroxylation. wikipedia.org

Therefore, a significant area for future research is the investigation of this compound and its derivatives as novel chiral ligands for asymmetric metal catalysis or as organocatalysts. thieme-connect.comnih.gov Exploring its coordination with various metals could unlock new catalytic transformations for creating other valuable chiral molecules. This positions the compound not merely as a product of advanced synthetic methods but as a potential enabler of future discoveries in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Quinolyl)-1-propanol, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling quinoline derivatives with propanol intermediates. For example, amine-mediated alkylation of 5-quinolinecarbaldehyde with 1-propanol derivatives under acidic conditions can yield the target compound. Reaction optimization (e.g., temperature, solvent polarity) is critical: higher yields (>70%) are achieved using aprotic solvents like DMF at 80–100°C .

- Data Note : Contradictions in yield reports (e.g., 50–85%) may arise from impurities in starting materials or variations in purification methods (e.g., column chromatography vs. recrystallization).

Q. How can the structural identity of this compound be confirmed?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Compare H and C NMR peaks with computational predictions (e.g., density functional theory). The quinoline ring protons typically resonate at δ 8.5–9.0 ppm, while the propanol chain protons appear at δ 1.2–4.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (exact mass: 201.1154).

Advanced Research Questions

Q. What strategies mitigate racemization during asymmetric synthesis of this compound?

- Methodology : Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) can enforce enantioselectivity. For example, a nonracemic synthesis protocol involves kinetic resolution using lipases or palladium-catalyzed asymmetric hydrogenation .

- Data Contradictions : Discrepancies in enantiomeric excess (e.g., 88% vs. 95%) may stem from solvent polarity effects on catalyst performance. Use chiral HPLC with a cellulose-based column for precise enantiopurity analysis .

Q. How do computational models predict the thermodynamic properties of this compound?

- Methodology : Apply group contribution methods (e.g., Joback or Benson increments) to estimate vaporization enthalpies () and boiling points. For validation, correlate predicted values with experimental gas chromatography (GC) retention indices .

- Case Study : For 1-(dimethylamino)-2-propanol analogs, predicted (298 K) deviates by <5% from experimental data when using the centerpiece approach .

Q. What are the key challenges in analyzing biological activity data for this compound derivatives?

- Methodology : Screen for enzyme inhibition (e.g., kinases) using fluorescence polarization assays. Structural analogs like 3-(5-Amino-1H-benzimidazol-1-yl)-1-propanol show activity against tyrosine kinases, suggesting similar assays could apply .

- Data Gaps : Conflicting bioactivity reports may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using reference inhibitors (e.g., staurosporine) and validate via dose-response curves .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

Monitor degradation via HPLC at 254 nm.

Use Arrhenius kinetics to extrapolate shelf-life.

- Reference : Stability data for 2-Methyl-1-pentanol (a structural analog) shows increased degradation at pH <3 due to acid-catalyzed esterification .

Q. What solvent systems optimize the crystallization of this compound?

- Methodology : Screen mixed solvents (e.g., ethanol/water, acetone/hexane) using a microbatch crystallization robot. For analogs like 2-Phenoxy-5-(2-propenyl)phenol, ethanol/water (7:3 v/v) yields single crystals suitable for X-ray diffraction .

- Troubleshooting : Poor crystal quality may require seeding or temperature-gradient techniques.

Data Interpretation and Validation

Q. How can conflicting spectroscopic data for this compound be resolved?

- Approach :

- Compare experimental H NMR with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*).

- Validate purity via elemental analysis (C, H, N ±0.3%).

- Case Study : For 2-Phenylphenol analogs, discrepancies in melting points (58°C vs. 62°C) were traced to polymorphic forms .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.